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C24H42O21.4H2O

Cat. No.: B7909710
M. Wt: 738.6 g/mol
InChI Key: HBMFPWLQNWOKBV-PZPQTUTQSA-N
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Description

Significance of Maltooligosaccharides in Biochemical and Industrial Contexts

Maltooligosaccharides (MOS), which consist of 2 to 10 glucose units linked primarily by α-1,4 glycosidic bonds, hold significant importance in both biochemical and industrial contexts. In biochemistry, they are key intermediates in the enzymatic breakdown of starch, a major energy storage polysaccharide in plants. Enzymes such as alpha-amylases hydrolyze the α-1,4 linkages in starch, producing a mixture of maltooligosaccharides of varying lengths, including maltotetraose (B33255). nih.govnih.govresearchgate.net These oligosaccharides are then further processed by other enzymes, like α-glucosidases, to yield glucose, which can be utilized for energy. nih.gov Research into maltooligosaccharides and the enzymes that act upon them provides insights into carbohydrate metabolism in various organisms, from bacteria to humans. nih.govasm.org

Industrially, maltooligosaccharides, including maltotetraose, are utilized in various applications, particularly in the food, pharmaceutical, and cosmetic sectors. nih.govnih.govmdpi.comresearchgate.netacs.org Their properties, such as low osmolarity, reduced calories compared to simple sugars, high water retention ability, and mild sweetness, make them valuable ingredients. researchgate.netresearchgate.net They can function as functional food components and have been investigated for potential applications in the pharmaceutical industry. nih.govmdpi.comresearchgate.net The production of maltooligosaccharides on an industrial scale, often through enzymatic hydrolysis of starch, has been practiced for decades. acs.org

Structural Representation of Maltotetraose Tetrahydrate

Maltotetraose tetrahydrate has the molecular formula C24H42O21.4H2O. The C24H42O21 portion represents the maltotetraose molecule itself, which is a tetrasaccharide. nih.govnih.gov The .4H2O indicates that four molecules of water are associated with each molecule of maltotetraose in its hydrated form. This hydration can influence the physical properties of the compound, such as its solubility and crystalline structure.

The structure of maltotetraose consists of four α-D-glucose units linked by α-(1→4) glycosidic bonds. The glucose residue at the reducing end can exist in an open-chain aldehydo form, although it is primarily in the cyclic pyranose form. nih.govchemicalbook.comebi.ac.uk The molecular weight of anhydrous maltotetraose (C24H42O21) is approximately 666.58 g/mol . nih.govchemspider.com The addition of four water molecules (4 * 18.015 g/mol ) contributes to the molecular weight of the tetrahydrate form.

A simplified representation of the maltotetraose structure highlights the repeating glucose units and the α-1,4 linkages:

α-D-Glcp-(1→4)-α-D-Glcp-(1→4)-α-D-Glcp-(1→4)-D-Glc

Here, Glcp denotes a glucopyranose unit, and (1→4) indicates the glycosidic bond between the carbon 1 of one glucose unit and the carbon 4 of the adjacent glucose unit. The 'D-Glc' at the reducing end signifies that this glucose unit has a free anomeric carbon that can undergo mutarotation.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H50O25 B7909710 C24H42O21.4H2O

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S,3R,4S,5R,6R)-2-[[(2R,3R,4S,5R,6R)-6-[(2R,3R,4S,5S,6R)-2-[(2S,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol;tetrahydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H42O21.4H2O/c25-1-6-10(29)14(33)17(36)21(40-6)39-4-9-12(31)15(34)18(37)22(42-9)43-19-16(35)11(30)7(2-26)41-23(19)45-24(5-28)20(38)13(32)8(3-27)44-24;;;;/h6-23,25-38H,1-5H2;4*1H2/t6-,7-,8-,9-,10+,11-,12+,13-,14+,15+,16+,17-,18-,19-,20+,21+,22-,23-,24+;;;;/m1..../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBMFPWLQNWOKBV-PZPQTUTQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3C(C(C(OC3OC4(C(C(C(O4)CO)O)O)CO)CO)O)O)O)O)O)O)O)O)O.O.O.O.O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)OC[C@@H]2[C@@H]([C@@H]([C@H]([C@H](O2)O[C@@H]3[C@H]([C@@H]([C@H](O[C@@H]3O[C@]4([C@H]([C@@H]([C@H](O4)CO)O)O)CO)CO)O)O)O)O)O)O)O)O)O.O.O.O.O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H50O25
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

738.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Bioproduction Pathways of Maltotetraose

Enzymatic Synthesis Strategies for Maltotetraose (B33255)

The commercial production of maltooligosaccharides like maltotetraose typically involves a dual-step process of starch liquefaction and subsequent saccharification, followed by purification. nih.govmdpi.com While traditional methods using α-amylases can produce a mixture of maltooligosaccharides, the discovery of maltooligosaccharide-forming amylases (MFAses) has enabled the targeted production of specific oligosaccharides with high yields. nih.govmdpi.com

Role of Maltooligosaccharide-Forming Amylases (MFAses)

Maltooligosaccharide-forming amylases (MFAses) are a specific class of amylases that hydrolyze starch to produce maltooligosaccharides of a particular length, typically ranging from 2 to 10 glucose units. nih.govresearchgate.net These enzymes belong to the glycosyl hydrolase family 13 (GH13) and are crucial for the industrial production of specific maltooligosaccharides due to their high product specificity. mdpi.comresearchgate.net Unlike general α-amylases that produce a mixture of glucose, maltose (B56501), and other oligosaccharides, MFAses are tailored to generate a predominant maltooligosaccharide product. mdpi.com Some MFAses produce a single, prominent maltooligosaccharide, while others may form a mixture. nih.gov The use of an additional debranching enzyme, such as pullulanase, can enhance the efficiency and yield of the process by breaking down the α-1,6 glycosidic linkages in amylopectin (B1267705). nih.govmdpi.com

Specificity and Mechanism of G4-Amylase (EC 3.2.1.60) in Maltotetraose Formation

G4-Amylase, also known as glucan 1,4-α-maltotetraohydrolase (EC 3.2.1.60), is a key enzyme in the specific production of maltotetraose. mdpi.comasm.org This enzyme catalyzes the hydrolysis of (1→4)-α-D-glucosidic linkages in amylaceous polysaccharides, systematically removing successive maltotetraose residues from the non-reducing chain ends. qmul.ac.uk This exo-acting mechanism results in a high yield of α-maltotetraose. asm.org The gene for maltotetraose-forming amylase from Pseudomonas stutzeri MO-19 has been cloned and sequenced, which is a significant step toward understanding its unique action mechanism and improving its industrial application. asm.org Studies on the G4-amylase from Pseudomonas stutzeri have revealed the existence of multiple forms of the enzyme. tandfonline.com Research has also focused on improving the product specificity of maltotetraose-forming amylases. For instance, removing the carbohydrate-binding module from the MFAse of Pseudomonas saccharophila STB07 was shown to enhance its product specificity for shorter chain substrates like maltodextrin (B1146171). acs.org

Applications of Cyclodextrin (B1172386) Glycosyltransferase (CGTase) in Transglycosylation Reactions

Cyclodextrin Glycosyltransferase (CGTase; EC 2.4.1.19) is a versatile enzyme belonging to the α-amylase family that can catalyze several reactions, including cyclization, coupling, and disproportionation through transglycosylation. taylorfrancis.comwikipedia.org In the context of maltotetraose synthesis, the transglycosylation activity of CGTase is of particular interest. This process involves the transfer of a glycosyl group from a donor to an acceptor molecule. researchgate.net CGTase can elongate sugar chains in maltodextrin, which can be leveraged for the synthesis of longer-chain maltooligosaccharides. nih.gov The enzyme's ability to perform intermolecular transglycosylation makes it a valuable tool for modifying carbohydrates and producing specific oligosaccharides. taylorfrancis.com

Dual Immobilized Enzyme Systems for Enhanced Maltotetraose Production

To improve the efficiency and yield of maltotetraose production, dual-enzyme systems have been developed. These systems often combine a G4-forming amylase with a debranching enzyme like pullulanase. nih.gov Immobilizing these enzymes offers several advantages, including enzyme reusability, elimination of recovery and purification steps, and potentially a more stable environment for enzyme activity. informit.comuitm.edu.my A study on a dual immobilized enzyme system of maltotetraose-forming amylase and pullulanase demonstrated a 7-10% (w/w) higher content of maltotetraose in the product compared to a single-enzyme system. nih.gov The stability of the immobilized enzymes is a critical factor, with studies showing that the choice of immobilization support, such as "Chitopearl," can significantly enhance thermostability. nih.gov

Table 1: Comparison of Single vs. Dual Immobilized Enzyme Systems for Maltotetraose Production

Enzyme System Maltotetraose Content in Product (% w/w) Key Advantage
Single Immobilized G4-forming Amylase Baseline Simpler system

Thermostable Enzyme Variants and Their Application in Saccharification Processes

Thermostable enzymes offer significant advantages in industrial saccharification processes. nih.gov They can operate at higher temperatures, which can reduce the viscosity of the substrate, leading to improved product yields and reduced processing costs. researchgate.net The use of thermostable enzyme variants can also increase the flexibility of process configurations. nih.gov Research has focused on developing optimal mixtures of thermostable enzymes for the hydrolysis of various biomass sources. nih.govresearchgate.net For instance, a study on the hydrolysis of hydrothermally pretreated wheat straw found that a cellobiohydrolase/endoglucanase (CBH/EG) ratio of 4:1 or higher for thermostable enzymes resulted in maximal synergy. nih.govresearchgate.net The development of thermostable G4-amylases and other MFAses is a key area of research for improving the industrial production of maltotetraose.

Substrate Optimization for Enzymatic Maltotetraose Production

The choice and concentration of the substrate are crucial factors influencing the yield and purity of maltotetraose in enzymatic production. Starch is the primary raw material, and its properties, as well as the concentrations of both the substrate and the enzyme, need to be optimized. researchgate.netresearchgate.net

For instance, in the production of long-chain isomaltooligosaccharides using dextransucrase, the ratio and concentration of sucrose (B13894) and maltose as substrates were systematically examined to find the optimal conditions for synthesis. jmb.or.kr A study on the production of maltotetraose using recombinant maltotetraohydrolase from Pseudomonas saccharophila optimized conditions such as pH, temperature, and enzyme dosage to maximize the yield. researchgate.net The catalytic ability and product specificity of maltotetraose-forming amylases can also be influenced by the chain length of the substrate. Research has shown that while some enzymes are more effective on long-chain substrates like corn starch, modifications to the enzyme can improve their performance on shorter-chain substrates like maltodextrin. acs.org Therefore, careful selection and optimization of the substrate are essential for achieving high-yield and high-purity maltotetraose production.

Table 2: Compound Names Mentioned in the Article

Compound Name Chemical Formula
Maltotetraose C24H42O21
Glucose C6H12O6
Maltose C12H22O11
Maltodextrin (C6H10O5)n
Amylopectin (C6H10O5)n
Starch (C6H10O5)n
Sucrose C12H22O11
Pullulan (C6H10O5)n
Isomaltooligosaccharides (C6H10O5)n
Cellobiohydrolase N/A (Enzyme)

Starch Hydrolysates as Precursors

Starch, a readily available and abundant polysaccharide, serves as the principal precursor for maltotetraose synthesis. The process involves a multi-step enzymatic hydrolysis. Initially, starch slurries are treated with α-amylases to break down the long-chain amylose (B160209) and amylopectin molecules into smaller, soluble dextrins. researchgate.net This liquefaction step is crucial for reducing the viscosity of the starch solution and making it more accessible to subsequent enzymatic action. researchgate.net

Following liquefaction, specialized enzymes known as maltotetraose-forming amylases are introduced. These enzymes, such as the one isolated from Pseudomonas stutzeri, specifically cleave the α-1,4 glycosidic bonds in the starch hydrolysates to yield maltotetraose as the primary product. tandfonline.com The reaction conditions, including pH, temperature, and enzyme concentration, are carefully controlled to maximize the yield and purity of maltotetraose. For instance, the crude α-amylase from P. stutzeri AS22 exhibits optimal activity at a pH of 8.0 and a temperature of 60°C. tandfonline.com

The composition of the final product can be influenced by the type of starch used and the specific combination of enzymes employed. To enhance the yield of maltotetraose, debranching enzymes like pullulanase can be used in conjunction with maltotetraose-forming amylases. nih.gov Pullulanase hydrolyzes the α-1,6 glycosidic linkages in amylopectin, resulting in linear maltooligosaccharide chains that are more readily converted to maltotetraose. nih.gov

Table 1: Key Enzymes in Maltotetraose Production from Starch
EnzymeSource OrganismFunctionOptimal pHOptimal Temperature (°C)
α-AmylaseVarious bacteria and fungiStarch liquefaction (hydrolysis of internal α-1,4 linkages)Varies (typically 5.0-7.0)Varies (can be >90°C for thermostable variants)
Maltotetraose-forming AmylasePseudomonas stutzeriProduces maltotetraose from starch hydrolysates~8.0~60
PullulanaseVarious bacteria (e.g., Klebsiella sp.)Debranching (hydrolysis of α-1,6 linkages)Varies (typically 5.0-6.5)Varies (typically 40-60°C)

Maltose as an Enzymatic Substrate

While starch is the more common precursor, maltose can also serve as a substrate for the enzymatic synthesis of larger oligosaccharides through a process called transglycosylation. In this reaction, a glycosidase enzyme catalyzes the transfer of a glucosyl unit from a donor molecule (in this case, one maltose molecule) to an acceptor molecule (another maltose molecule or a growing oligosaccharide chain).

Certain α-glucosidases have demonstrated the ability to catalyze such reactions. For example, the α-glucosidase from Paecilomyces lilacinus can convert maltose into a mixture of oligosaccharides, including maltotriose (B133400). researchgate.net While the direct, high-yield synthesis of maltotetraose from maltose is less common than from starch, it is theoretically possible with an enzyme that possesses the appropriate transglycosylation specificity. The formation of panose (B1197878) and isomaltose (B16258) from maltose through transglycosylation by α-glucosidase from Aspergillus niger further illustrates the potential of this pathway. accelwater.eu The efficiency of transglycosylation over hydrolysis is a critical factor and is often enhanced by using high substrate concentrations. accelwater.eu

Microbial Bioreactor Systems for Maltotetraose Synthesis

To improve the efficiency and economic viability of maltotetraose production, various bioreactor systems have been developed. These systems aim to enhance productivity, facilitate enzyme reuse, and enable continuous operation.

Continuous Production Techniques

Continuous production of maltotetraose has been successfully achieved using immobilized enzyme systems. In this approach, the maltotetraose-forming amylase is physically confined or localized in a bioreactor, allowing for the continuous flow of the substrate solution and the collection of the product stream. nih.gov Immobilization can be achieved by adsorbing the enzyme onto a solid support, such as a macroporous resin. nih.gov

A study utilizing immobilized Pseudomonas stutzeri amylase demonstrated that the maltotetraose yield is significantly influenced by operational parameters like the flow rate of the substrate solution, its concentration, and the activity of the immobilized enzyme. nih.gov The use of a dual-enzyme system, co-immobilizing both maltotetraose-forming amylase and pullulanase, has been shown to increase the maltotetraose content in the product by 7-10% (w/w) compared to a single-enzyme system. nih.gov This enhancement is attributed to the synergistic action of the two enzymes. The stability of the immobilized enzyme is a key factor for long-term continuous operation, with studies showing that enzymes immobilized on carriers like "Chitopearl" exhibit greater stability. nih.gov

Table 2: Comparison of Single vs. Dual Immobilized Enzyme Systems for Continuous Maltotetraose Production
ParameterSingle Enzyme System (Maltotetraose-forming Amylase)Dual Enzyme System (Maltotetraose-forming Amylase + Pullulanase)
Enzyme(s)Immobilized P. stutzeri amylaseCo-immobilized P. stutzeri amylase and Pullulanase
Maltotetraose Yield IncreaseBaseline7-10% (w/w) higher
Operational StabilityDependent on immobilization support and conditionsEnhanced stability observed with co-immobilization on the same carrier

Membrane Recycle Bioreactor Studies

Enzyme membrane bioreactors (EMRs) represent an advanced approach for continuous bioprocessing. nih.gov In an EMR, the enzyme is kept in suspension in the reactor vessel, while a membrane filtration unit is used to separate the high-molecular-weight enzyme from the low-molecular-weight product stream. mdpi.com This configuration allows for the continuous removal of the product, which can alleviate product inhibition, and the retention and recycling of the enzyme, leading to high volumetric productivity. researchgate.net

Advanced Purification and Isolation Techniques for High-Purity Maltotetraose

Following enzymatic synthesis, the reaction mixture typically contains maltotetraose along with other maltooligosaccharides (e.g., glucose, maltose, maltotriose), unreacted substrates, and salts. Therefore, robust purification and isolation techniques are essential to obtain high-purity maltotetraose.

Selective Fermentation for Contaminant Removal

In the bioproduction of maltotetraose, the resulting syrup often contains a mixture of the target oligosaccharide along with unreacted substrates and smaller saccharide byproducts such as glucose, fructose, sucrose, and maltose. To enhance the purity of maltotetraose, a highly effective and specific method of selective fermentation is employed. This biopurification strategy leverages the metabolic capabilities of certain microorganisms that can selectively consume these smaller, more readily fermentable sugars while leaving the larger maltotetraose molecules intact.

The principle behind this technique lies in the preferential uptake and metabolism of monosaccharides and disaccharides by specific yeasts and bacteria. These microorganisms possess transport systems and enzymatic machinery that are highly efficient at breaking down simple sugars for energy, but they are often unable to metabolize larger oligosaccharides like maltotetraose. This metabolic selectivity allows for the targeted removal of contaminants, thereby significantly increasing the concentration and purity of the final maltotetraose product.

Detailed Research Findings:

Several microorganisms have been identified and utilized for their efficacy in the selective fermentation of sugar contaminants from oligosaccharide preparations. Notably, species from the genera Saccharomyces and the bacterium Zymomonas have demonstrated significant potential in this application.

Saccharomyces Species: Yeasts such as Saccharomyces uvarum, Saccharomyces cerevisiae, and Saccharomyces carlsbergensis are commonly employed. Research has shown that Saccharomyces uvarum can effectively remove lower molecular weight sugars, including glucose, fructose, sucrose, and maltose, from solutions containing a mix of saccharides, leaving behind maltotriose and maltotetraose. nih.gov Similarly, studies on the purification of isomalto-oligosaccharides (IMOs), which are structurally related to maltotetraose, have demonstrated that a combination of Saccharomyces cerevisiae and Saccharomyces carlsbergensis can ferment glucose, maltose, and maltotriose. nih.gov This process can elevate the purity of the final IMO product to over 98%. nih.gov The fermentation process typically takes between 24 to 72 hours, after which the yeast cells are removed by methods such as centrifugation or filtration.

Zymomonas mobilis: This bacterium is particularly effective at removing glucose, fructose, and sucrose from oligosaccharide mixtures. nih.gov A key advantage of using Zymomonas mobilis is that it does not degrade the target oligosaccharides. nih.gov Immobilized cells of Z. mobilis have been used in batch reactors to completely ferment contaminating simple sugars within 12 hours, without the need for pH control or additional nutrient supplements. nih.gov The primary byproducts of this fermentation are ethanol (B145695) and carbon dioxide, which can be easily removed in subsequent processing steps.

The following interactive data table illustrates the effectiveness of selective fermentation in purifying a closely related isomalto-oligosaccharide (IMO) syrup using Saccharomyces species. This data is representative of the purification process that can be applied to crude maltotetraose syrups.

SugarInitial Concentration in Low-Purity Syrup (%)Final Concentration after 3-day Fermentation (%)Removal Efficiency (%)
GlucoseData not specifiedEffectively removed~100%
MaltoseData not specifiedEffectively removed~100%
MaltotrioseData not specifiedEffectively removed~100%
Isomalto-oligosaccharides (IMO)Data not specified>98% of total sugarsN/A (Enriched)

Table 1. Purification of Isomalto-oligosaccharide (IMO) Syrup via Selective Fermentation with Saccharomyces yeasts. This process effectively removes digestible sugars like glucose, maltose, and maltotriose, resulting in a high-purity IMO product. nih.gov

The application of selective fermentation is a critical step in the downstream processing of maltotetraose. It offers a cost-effective and highly specific method for removing undesirable sugar byproducts, leading to a final product of high purity suitable for its intended applications in various industries.

Advanced Structural Characterization and Conformational Analysis of Maltotetraose

Computational Studies on Maltotetraose (B33255) Conformation

Computational chemistry provides powerful tools to explore the conformational preferences and energetic landscapes of complex carbohydrates like maltotetraose. These studies offer atomic-level resolution that complements experimental data.

Density Functional Theory (DFT) Optimizations of Amylose (B160209) Fragments Containing Maltotetraose (DP-4)

Density Functional Theory (DFT) has become a crucial method for accurately modeling the geometry and energies of amylose fragments, including maltotetraose (Degree of Polymerization-4). High-level DFT methods, such as those employing the B3LYP functional with a 6-311++G** basis set, are used to optimize the conformations of α-maltotetraose. nih.gov These studies investigate not only the typical helical structures but also distorted conformations known as 'band-flips' and 'kinks', which have been observed in experimental X-ray studies of amylose fragments. nih.govresearchgate.net

The calculations aim to identify the sources of electronic energy that dictate these stressed conformations. By comparing the energies of various optimized structures, researchers can determine the most stable arrangements of the molecule in a vacuum. These theoretical models show a very close correspondence in dihedral angles when compared with experimental results, validating the accuracy of the computational approach. nih.gov

Analysis of Glycosidic Dihedral Angles (Phi/Psi) and Conformational Space

For maltotetraose, the minimum energy positions of the Φ and Ψ angles are significantly influenced by other structural factors, such as the orientation of hydroxyl and hydroxymethyl groups. nih.gov For instance, rotating the hydroxyl groups from a clockwise ("c") to a counter-clockwise ("r") arrangement can shift the minimum energy positions of the glycosidic dihedral angles from one region of conformational space to another. nih.gov This demonstrates a strong coupling between the local conformation of individual glucose residues and the global conformation of the entire oligosaccharide chain.

Table 1: Representative Glycosidic Dihedral Angles for Different Conformations This table is illustrative and based on typical values found in computational studies. Actual values can vary based on the specific rotamers and computational method.

Conformation Type Linkage Φ (Phi) Angle (°) Ψ (Psi) Angle (°)
Helical (syn) a-b -150 to -130 -130 to -110
Helical (syn) b-c -150 to -130 -130 to -110
Helical (syn) c-d -150 to -130 -130 to -110
Kink b-c +60 to +80 +160 to +180

Influence of Hydroxymethyl Rotamers (gg, gt, tg) on Conformation

In computational studies of maltotetraose, numerous combinations of gg, gt, and tg hydroxymethyl rotamers are examined at different locations within the tetrasaccharide. nih.gov The choice of hydroxymethyl rotamer can significantly impact the relative energies of different conformations. For example, the lowest energy "kink" form of maltotetraose was identified as an all-gg conformation. nih.gov In aqueous solutions of D-glucopyranosides, the gg and gt conformers are often populated in roughly equal measure (≈50:50), while the tg conformation is less common. nih.govresearchgate.net

Role of Hydroxyl Rotamers ("c" and "r" forms) in Conformational Energy

Beyond the larger functional groups, the orientation of the secondary hydroxyl (O-H) groups contributes to the conformational energy. These hydroxyl groups can be oriented in either a clockwise ("c") or a counter-clockwise ("r") direction relative to the neighboring C-C bonds of the glucose ring. nih.govnih.gov

DFT studies have systematically investigated both "c" and "r" forms for the hydroxyl groups in maltotetraose. nih.gov The relative energy differences between "c" and "r" forms can be mixed; some stressed conformations favor the "c" form, while others favor the "r" form. nih.gov In vacuum, the "c" form is often favored by more than one kcal/mol in oligosaccharides like maltotriose (B133400), a close relative of maltotetraose. nih.gov However, the inclusion of solvent effects can reverse this preference. This highlights the subtle yet significant role of hydroxyl rotamers in fine-tuning the conformational energetics of the molecule.

Solvation Effects on Conformational Preferences (e.g., COSMO method)

The conformation of maltotetraose in a solution can differ significantly from its gas-phase (in vacuum) state due to interactions with solvent molecules. Computational methods like the Conductor-like Screening Model (COSMO) are used to simulate the effects of a solvent by treating it as a polarizable continuum. nih.govresearchgate.net

These solvation studies are critical, as they often reveal a reversal of energy profiles calculated in a vacuum. For example, while the "c" form of hydroxyl rotamers may be more stable in the gas phase, COSMO calculations on maltotriose have shown an energy preference for the "r" forms in a dielectric medium. nih.gov This is because water molecules can form intermolecular hydrogen bonds with the carbohydrate, which weakens the intramolecular hydrogen bond networks that stabilize certain gas-phase conformations. nih.gov Therefore, accurately predicting the conformational behavior of maltotetraose in biological systems requires the inclusion of robust solvation models.

Spectroscopic Approaches for Conformational and Structural Elucidation

Spectroscopic techniques provide essential experimental data to validate and refine computational models of maltotetraose's structure. These methods probe different aspects of the molecule's physical properties, offering a comprehensive picture of its conformation in various states.

Table 2: Summary of Spectroscopic Techniques for Maltotetraose Analysis

Technique Information Obtained
NMR Spectroscopy Glycosidic linkage conformation, rotamer populations, 3D structure in solution.
X-ray Crystallography High-resolution 3D structure in solid state, bond lengths, and angles.
Mass Spectrometry Molecular weight, composition, fragmentation patterns for linkage analysis.
Vibrational Spectroscopy Functional groups, hydrogen bonding patterns, secondary structure elements.

Infrared (IR) Spectroscopy for Glycosidic Bond Analysis

Infrared (IR) spectroscopy is a powerful non-destructive technique for investigating the vibrational modes of molecules, providing valuable information about their functional groups and bonding arrangements. nih.govnist.govspectroscopyonline.com In the context of maltotetraose and other maltooligosaccharides, IR spectroscopy is particularly useful for characterizing the α-1,4-glycosidic bonds that link the glucose monomer units. uctm.edu

The IR spectra of carbohydrates like maltotetraose exhibit characteristic absorption bands. researchgate.net A broad and strong band is typically observed in the 3600–3000 cm⁻¹ region, which corresponds to the O-H stretching vibrations of the numerous hydroxyl groups present in the molecule. nih.gov The region between 3000–2500 cm⁻¹ contains bands related to the symmetric and asymmetric stretching vibrations of C-H and CH₂ groups. nih.gov

The "fingerprint" region, particularly between 1200 and 920 cm⁻¹, is crucial for analyzing the glycosidic linkages. nih.gov Deconvolution of the IR spectra in this region reveals that the formation of the 1→4 glycosidic bond in disaccharides and polysaccharides leads to the appearance of new absorption bands in the 1175–1140 cm⁻¹ range, which are not present in the spectra of the constituent monosaccharides. nih.gov The dominant spectral lines in the 960 cm⁻¹ - 1060 cm⁻¹ range are particularly sensitive to the degree of polymerization. uctm.eduresearchgate.net These complex bands are composed of multiple components, with one corresponding to the stretching vibrations of the α-glycosidic bonds and others related to C-O, C-C, and C-O-H vibrations. uctm.edu The intensity of the low-frequency component of this complex band is inversely proportional to the degree of polymerization. researchgate.net

Key Infrared Spectral Regions for Maltotetraose Analysis
Spectral Region (cm⁻¹)Vibrational AssignmentSignificance in Maltotetraose Analysis
3600–3000O-H StretchingIndicates the presence of abundant hydroxyl groups. nih.gov
3000–2500C-H and CH₂ StretchingCorresponds to the carbohydrate backbone. nih.gov
1175–1140Glycosidic Linkage VibrationsAppearance of new bands confirms the formation of the 1→4 glycosidic bond. nih.gov
1060–960Complex C-O, C-C, δCOH, and α-glycosidic bond vibrationsSensitive to the degree of polymerization; band profile and resolution change with chain length. uctm.eduresearchgate.net

Raman Spectroscopy for Oligosaccharide Identification and Isomeric Differentiation

Raman spectroscopy serves as a complementary vibrational spectroscopic technique to IR, offering distinct advantages for the analysis of oligosaccharides like maltotetraose. researchgate.netmetrohm.comnih.gov It is particularly effective for studying aqueous solutions and can provide detailed information for both identification and quantitative analysis. researchgate.net

The Raman spectra of maltooligosaccharides show distinct vibrational bands, although challenges such as high fluorescence can sometimes be encountered, particularly with higher oligosaccharides. cerealsgrains.org Despite this, Raman spectroscopy has been successfully used to differentiate between chemically similar oligosaccharides, such as maltotetraose and stachyose, which are isomers of equal mass and similar shape. researchgate.netnih.gov This capability is crucial in the analysis of complex biological mixtures. researchgate.net

Studies using Raman spectroscopy on 1 mM solutions of maltotetraose have demonstrated that individual sugars can be identified with 100% accuracy. nih.gov Furthermore, in mixtures with other oligosaccharides, the relative composition can be quantified with a low average error. nih.gov The spectral features are attributed to a combination of normal and surface-enhanced Raman scattering (SERS) when deposited on appropriate substrates. researchgate.netnih.gov

Key spectral regions in the Raman analysis of carbohydrates include the skeletal mode region, where a band around 482 cm⁻¹ is indicative of starch-like structures. acs.org The C-H stretching region (3100–2900 cm⁻¹) is also present but may not be dramatically different from other cell wall constituents. acs.org For detailed analysis, techniques like confocal Raman microscopy can be employed to obtain high-resolution chemical images, allowing for the in-situ identification of carbohydrate granules. acs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignments

The ¹H NMR spectrum of maltotetraose in D₂O displays a complex set of overlapping signals, particularly in the region between 3.5 and 4.0 ppm, corresponding to the non-anomeric protons of the glucose rings. rsc.org The anomeric protons, which are adjacent to the glycosidic linkage, typically resonate in a more downfield region (around 4.5 to 5.5 ppm) and provide crucial information. rsc.org The coupling constants (J-values) between adjacent protons are invaluable for determining the stereochemistry of the sugar rings. nih.gov

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning all the proton and carbon signals in the maltotetraose molecule. nih.gov Experiments such as COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy) are used to identify protons that are spin-coupled within the same glucose residue. nih.gov HSQC (Heteronuclear Single Quantum Coherence) spectra correlate each proton with its directly attached carbon, allowing for the assignment of the ¹³C spectrum. rsc.org HMBC (Heteronuclear Multiple Bond Correlation) experiments reveal long-range couplings between protons and carbons (typically over two or three bonds), which is critical for confirming the sequence of the glucose units and the position of the glycosidic linkages. nih.gov

The chemical shifts of the anomeric carbons (C1) and the carbons involved in the glycosidic linkage (C4) are particularly diagnostic. Glycosylation causes a significant downfield shift for the carbon at the linkage position. unimo.it For instance, the chemical shifts of the anomeric protons and carbons can definitively confirm the α-configuration of the 1,4-glycosidic bonds in maltotetraose. rsc.org

Illustrative ¹H and ¹³C NMR Chemical Shift Ranges for Key Moieties in Maltooligosaccharides
NucleusMoietyTypical Chemical Shift Range (ppm)Significance
¹HAnomeric Protons (H-1)~4.5 - 5.5Indicates the anomeric configuration (α or β). rsc.org
¹HNon-anomeric Ring Protons~3.5 - 4.0Provides information on the stereochemistry of the glucose units. rsc.org
¹³CAnomeric Carbons (C-1)~97 - 105Sensitive to anomeric configuration and linkage type. unimo.it
¹³CGlycosylated Carbons (C-4)Shifted downfield by 4-10 ppmConfirms the position of the glycosidic linkage. unimo.it

X-ray Crystallographic Studies of Maltotetraose and Related Maltooligosaccharides

X-ray crystallography provides the most definitive, high-resolution three-dimensional structural information for molecules that can be crystallized. nih.govnih.gov While obtaining suitable crystals of maltotetraose itself can be challenging, its structure has been extensively studied in complex with various proteins, such as amylases and maltoporin. uzh.chnih.govrcsb.orgnih.gov These studies provide invaluable insights into the conformation of maltotetraose when it is bound within a specific microenvironment.

Crystal structures of maltooligosaccharide-forming amylases in complex with substrates or products reveal the precise binding mode of the oligosaccharide chain. nih.govrcsb.org For example, the structure of a maltotetraose-forming amylase from Pseudomonas stutzeri co-crystallized with maltopentaose (B1148383) showed a bound maltotetraose molecule in the active cleft. nih.gov Similarly, the crystal structure of maltoporin in complex with maltooligosaccharides, including maltotriose and maltohexaose, has elucidated the pathway for sugar translocation across cell membranes. uzh.ch In these protein-bound states, the maltooligosaccharide adopts an extended conformation, making specific hydrogen bonding and van der Waals contacts with the protein residues. uzh.chnih.gov

Crystallographic Data Interpretation and Pyranose Ring Conformations

In their crystalline state, as in solution, the six-membered pyranose rings of the glucose units are not planar but adopt puckered conformations to minimize steric strain. wikipedia.orguomustansiriyah.edu.iq The most stable and predominant conformation is the chair form. pearson.comlibretexts.org There are two primary chair conformations, designated as ⁴C₁ (where carbon 4 is above and carbon 1 is below the plane of the ring) and ¹C₄ (the inverse). researchgate.net For D-glucopyranose units, the ⁴C₁ conformation is generally the most stable because it allows the bulky substituents (hydroxyl groups and the hydroxymethyl group) to occupy equatorial positions, thus minimizing steric hindrance. libretexts.org

In the crystal structures of maltooligosaccharides bound to proteins, the glucose units of maltotetraose are consistently found in the stable ⁴C₁ chair conformation. nih.govwikipedia.org However, subtle distortions can occur upon binding. For instance, in the active site of some amylases, the reducing end glucose unit of the bound maltotetraose has been observed to be deformed into a half-chair conformation. nih.gov This conformational strain is believed to be important for the catalytic mechanism of glycoside hydrolysis. The α(1→4) linkage itself promotes the formation of a helical structure in longer maltooligosaccharide chains. wikipedia.org

Crystallographic and Conformational Data for Glucopyranose Units in Maltooligosaccharides
ParameterDescriptionTypical Finding for Maltotetraose
Pyranose Ring ConformationThe three-dimensional shape of the six-membered glucose ring.Predominantly the stable ⁴C₁ chair conformation. nih.govwikipedia.org
Conformational DistortionDeviation from the ideal chair conformation, often upon binding to an enzyme.The reducing end glucose unit can adopt a strained half-chair conformation in some enzyme active sites. nih.gov
Glycosidic Torsion Angles (φ, ψ)Rotation around the C1-O4 and O4-C4' bonds of the glycosidic linkage.These angles define the relative orientation of adjacent glucose units and contribute to the overall helical structure of the chain. wikipedia.org

Enzymatic Interactions and Catalytic Mechanisms Involving Maltotetraose

Maltotetraose (B33255) as a Substrate in Enzyme Activity Assays

Maltotetraose serves as a valuable substrate in enzyme-linked assays designed to measure the activity of various enzymes, most notably amylases. Its defined structure and purity make it a more reliable substrate compared to complex polysaccharides like starch in certain assay formats megazyme.comsclavodiagnostics.combiocompare.comneogen.com.

Determination of Amylase Activity in Biological Fluids

The use of maltotetraose as a substrate for the enzyme-coupled determination of amylase activity in biological fluids, such as serum and urine, has been developed and evaluated. This approach offers advantages in terms of rapidity and precision compared to older starch-dye methods nih.govglpbio.com. In some coupled enzyme assays, maltotetraose is degraded by α-amylase, and the resulting glucose is subsequently measured through a series of enzymatic steps involving hexokinase and glucose-6-phosphate dehydrogenase, with the production of NADH being monitored spectrophotometrically diameb.uamegazyme.com. Alternatively, chromogenic substrates based on modified maltotetraose, such as 4-nitrophenyl-alpha-maltotetraose, are used. The hydrolysis of these substrates by α-amylase releases a chromophore (like 4-nitrophenol) that can be detected spectrophotometrically, providing a direct measure of amylase activity diameb.uaontosight.ai.

Hydrolysis of Maltotetraose by Glycoside Hydrolases

Maltotetraose can be hydrolyzed by various glycoside hydrolases, enzymes that catalyze the cleavage of glycosidic bonds. The mechanism and products of this hydrolysis depend on the specific enzyme involved.

Acidic Hydrolysis Mechanisms and Product Analysis

Acidic hydrolysis of maltotetraose, in contrast to enzymatic hydrolysis, involves the non-specific cleavage of the α-1,4 glycosidic bonds under acidic conditions. This process typically requires elevated temperatures and results in the breakdown of maltotetraose into smaller glucose-containing units, including glucose, maltose (B56501), and maltotriose (B133400), ultimately yielding glucose as the primary end product upon complete hydrolysis. The mechanism involves protonation of the glycosidic oxygen, followed by nucleophilic attack by water. Analysis of the products can be performed using techniques such as chromatography to identify and quantify the various saccharides produced.

Specificity of Alpha-Amylases (EC 3.2.1.1) in Maltotetraose Hydrolysis

Alpha-amylases (EC 3.2.1.1) are endo-acting enzymes that randomly cleave internal α-1,4 glycosidic bonds in starch and related glucans wikipedia.orgnih.gov. While their primary substrates are larger polysaccharides, α-amylases can also act on maltooligosaccharides like maltotetraose. The hydrolysis of maltotetraose by α-amylase typically yields smaller oligosaccharides, such as maltose and glucose, depending on the specific α-amylase and the reaction conditions wikipedia.orgresearchgate.net. Some studies have investigated the binding of maltotetraose in the active site of α-amylases, providing insights into the enzyme-substrate interaction and the catalytic mechanism nih.gov. The cleavage sites within maltotetraose by α-amylases can vary, leading to a mixture of products researchgate.netfrontiersin.org.

Action of Maltotetraose-Forming Amylases on Longer Maltodextrins

Maltotetraose-forming amylases (G4-amylases, EC 3.2.1.60) are a specific type of exo-acting amylase that primarily produces maltotetraose from starch and longer maltodextrins by cleaving α-1,4 glycosidic bonds from the non-reducing end mdpi.comresearchgate.netebi.ac.ukacademicjournals.org. These enzymes are distinct from α-amylases (EC 3.2.1.1) which produce a mixture of products nih.govmdpi.com. The action of G4-amylases on longer maltodextrins involves the successive removal of maltotetraose units until the molecule is fully degraded or a branch point is encountered in branched substrates like amylopectin (B1267705) fao.orgtandfonline.com. This specificity makes them valuable in the industrial production of high-purity maltotetraose researchgate.nettandfonline.com. Research findings indicate that G4 amylase can significantly reduce the molecular size of starch polymers when acting on starches, which can impact properties like viscosity acs.orgnih.gov.

Role of Debranching Enzymes (e.g., Pullulanase) in Maltotetraose Production

Debranching enzymes, such as pullulanase (EC 3.2.1.41) and isoamylase (B1167963) (EC 3.2.1.68), play a crucial role in the complete hydrolysis of branched polysaccharides like amylopectin and glycogen (B147801) by cleaving the α-1,6 glycosidic bonds at the branch points mdpi.comnih.govresearchgate.netmdpi.comwikipedia.org. While pullulanase primarily acts on pullulan to produce maltotriose, some types of pullulanases can also hydrolyze α-1,4 linkages or act synergistically with other amylases to enhance the production of specific maltooligosaccharides, including maltotetraose, from branched substrates mdpi.comnih.govresearchgate.netfrontiersin.org. In the context of maltotetraose production, debranching enzymes are often used in conjunction with maltotetraose-forming amylases to achieve higher yields from branched starches by making the α-1,4 linked chains more accessible to the exo-acting G4-amylase mdpi.comtandfonline.comebi.ac.uk. Studies have shown that the addition of pullulanase in enzymatic hydrolysis of starch can increase the yield of maltotetraose tandfonline.com.

Table of Compounds and PubChem CIDs

Compound NameChemical FormulaPubChem CID
MaltotetraoseC₂₄H₄₂O₂₁28460
Maltotetraose HydrateC₂₄H₄₂O₂₁.4H₂ON/A
GlucoseC₆H₁₂O₆5793
MaltoseC₁₂H₂₂O₁₁6255
MaltotrioseC₁₈H₃₂O₁₆439341
Pullulan(C₆H₁₀O₅)n71301574
Amylose (B160209)(C₆H₁₀O₅)n24857663
Amylopectin(C₆H₁₀O₅)n173999

Data Table: Hydrolysis Products of Maltotetraose by Lactobacillus fermentum α-Amylase researchgate.net

SubstrateG1 (%)G2 (%)G3 (%)G4 (%)
Maltotetraose0.490.3710.136-

Note: This table shows the percentage of different glucose units (G1: glucose, G2: maltose, G3: maltotriose, G4: maltotetraose) produced after hydrolysis of maltotetraose by Lactobacillus fermentum α-amylase. The data is based on analysis of hydrolysis products at specific incubation times where no more than 10% of the substrate was hydrolyzed. researchgate.net

Data Table: Effect of G4-Amylase on Amylose Content in Starches nih.gov

Starch SourceAmylose Content (%) (Control)Amylose Content (%) (with G4-Amylase)
Rice StarchNot Specified14.82
Wheat StarchNot Specified21.09
Potato StarchNot Specified13.13

Note: This table presents the amylose content in different starches after treatment with maltotetraose-forming amylase (G4-amylase). The control values were not explicitly provided in the snippet, but the data shows the resulting amylose content after enzymatic treatment. nih.gov

Data Table: Effect of G4-Amylase on Setback Viscosity of Starches nih.gov

Starch SourceSetback Viscosity (cP) (Control)Setback Viscosity (cP) (with G4-Amylase)
Rice Starch662338
Wheat Starch693385
Potato Starch510 (approx.)380 (approx.)

Note: This table compares the setback viscosity of different starches in control samples and after treatment with G4-amylase. Setback viscosity is an indicator of starch retrogradation.

Molecular Recognition and Binding Dynamics with Maltotetraose

The interaction between maltotetraose and proteins is governed by specific molecular recognition events and dynamic binding processes. These interactions are crucial for the function of proteins involved in carbohydrate transport, metabolism, and signaling.

Maltose Binding Protein (MBP) Interactions with Maltotetraose

Maltose-binding protein (MBP), a periplasmic binding protein in Gram-negative bacteria like Escherichia coli and Thermotoga maritima, serves as a primary receptor for α-linked glucose oligosaccharides, including maltotetraose nih.govwikipedia.orguni-hamburg.denih.govproteopedia.org. MBP facilitates the uptake and efficient catabolism of maltodextrins wikipedia.org. The protein possesses a characteristic two-domain α/β fold with a deep groove between the domains that constitutes the binding site for maltodextrins nih.govwikipedia.orguni-hamburg.dercsb.org.

High-resolution X-ray crystal structures of MBP complexed with various oligosaccharides, including maltotetraose, have provided detailed insights into the atomic-level features of binding nih.govrcsb.org. These structures reveal the critical roles of hydrogen bonds and van der Waals interactions in stabilizing the protein-ligand complex uni-hamburg.dercsb.org. Aromatic amino acid residues often exhibit tight interactions with the sugar rings, which is a typical feature of sugar-binding proteins uni-hamburg.de. In E. coli MBP, some interactions that stabilize the third glucose ring in maltotriose are rewired to support the solvent-exposed fourth glucose unit when binding maltotetraose nih.gov. Thermotoga maritima contains multiple MBP isoforms with differential substrate recognition influenced by their structure and dynamics; tmMBP1 and tmMBP2, sharing high sequence similarity, exhibit significant structural similarity and an essentially identical interaction network with maltotetraose nih.gov.

The binding of maltotetraose to MBP induces a significant conformational change in the protein wikipedia.orguni-hamburg.denih.govplos.org. This involves a hinge-bending motion where the two domains close around the bound sugar, effectively sequestering it within the binding cleft wikipedia.orguni-hamburg.dercsb.org. This conformational change is essential for the subsequent transfer of the sugar to the downstream transport machinery uni-hamburg.de.

Computational Modeling of Enzyme-Substrate Complexes (e.g., Molecular Dynamics Simulations)

Computational modeling, particularly molecular dynamics (MD) simulations, is a powerful tool for investigating the dynamic interactions and conformational changes in enzyme-substrate complexes involving maltotetraose nih.govplos.orgnih.govfrontiersin.orgbiorxiv.orgresearchgate.netnih.gov. MD simulations allow researchers to model proteins in complex with oligosaccharides in explicit solvent, providing insights into the dynamics and stability of these complexes over time nih.govplos.org.

Studies utilizing MD simulations have explored the interaction energies between MBP and oligosaccharides, revealing the contributions of electrostatic and van der Waals forces to the binding affinity nih.gov. These simulations can also track changes in protein conformation upon ligand binding, such as variations in the radius of gyration, which indicate a more compact structure in the substrate-bound state nih.gov. Furthermore, MD simulations have been employed to investigate the mechanisms of conformational change in MBP upon ligand binding, supporting both induced-fit and conformational selection models plos.orgnih.gov. Accelerated MD simulations can provide a detailed picture of the transition between different conformational states, even identifying transient, partially closed states in the ligand-free protein plos.orgnih.gov.

Computational modeling allows for the detailed analysis of protein-ligand contacts and the evolution of these interactions during the simulation, providing a dynamic perspective that complements static crystallographic data nih.govnih.gov. Force fields specifically designed for carbohydrates are used in these simulations to accurately represent the sugar units and their interactions with the protein nih.gov.

Conformational Changes in Enzymes Induced by Maltotetraose Binding

The binding of maltotetraose to its target enzymes, such as MBP and certain amylases, often triggers significant conformational changes. In the case of MBP, the binding of maltotetraose induces a large-scale domain closure through a hinge-bending motion wikipedia.orguni-hamburg.denih.govplos.orgmdpi.com. This transition from an open, ligand-free state to a closed, ligand-bound state is crucial for the protein's function in substrate transport nih.govmdpi.com. The extent of conformational change in MBP can depend on the length of the bound maltodextrin (B1146171) uni-hamburg.de.

Catalytic Residue Identification and Engineering in Maltotetraose-Active Enzymes

Enzymes that act on or produce maltotetraose, primarily members of the alpha-amylase family, rely on specific catalytic residues within their active sites to facilitate the hydrolysis or formation of glycosidic bonds.

Structure-Function Relationships in Amylase Family Enzymes

Alpha-amylases (EC 3.2.1.1) are a major class of enzymes that hydrolyze internal α-1,4-glycosidic linkages in starch and related polysaccharides, often producing maltotetraose as one of the end products nih.govhu.edu.jo. These enzymes belong to the glycoside hydrolase family 13 (GH13), which is characterized by a conserved (β/α)8 barrel structure containing the active site hu.edu.jojst.go.jpcazypedia.org.

Structure-function relationship studies in amylase family enzymes have focused on identifying the key amino acid residues involved in substrate binding and catalysis hu.edu.jojst.go.jppsu.eduresearchgate.net. A conserved network of amino acids and a water molecule exists at the active site of enzymes in this family jst.go.jp. The catalytic mechanism of alpha-amylases typically involves a retaining double-displacement mechanism, utilizing a catalytic triad (B1167595) of conserved residues cazypedia.org.

In Pseudomonas stutzeri maltotetraose-forming alpha-amylase, crystal structures of product-complexed mutants of the catalytic residues (Glu219, Asp193, and Asp294) have provided insights into their specific roles nih.govoup.comoup.com. Asp193 is suggested to function predominantly as the base catalyst (nucleophile), involved in the formation of an intermediate nih.govoup.com. Asp294 appears to be crucial for tightly binding the substrate and inducing a deformed conformation in the glucose ring at the -1 subsite, which is the cleavage site nih.govoup.comoup.com. Glu219 is thought to act as the acid catalyst (proton donor), supported by a hydrogen bond with the O1 atom of the glucose unit at the cleavage site nih.govoup.com.

Site-directed mutagenesis studies have further elucidated the roles of specific residues. For instance, in human salivary alpha-amylase, aromatic residues such as tryptophan and tyrosine at the active site play a crucial role in substrate binding, enzyme activity, and catalysis psu.eduresearchgate.net. Mutations in these residues can alter substrate specificity and hydrolytic activity psu.edu.

Derivatization and Chemical Modification Strategies for Maltotetraose

Synthesis and Application of Chromogenic and Fluorogenic Maltotetraose (B33255) Derivatives

The synthesis of chromogenic and fluorogenic derivatives of maltooligosaccharides has been explored to develop sensitive detection methods, particularly in enzyme assays researchgate.netgoogle.com. These derivatives are designed to produce a measurable signal (color or fluorescence) upon enzymatic cleavage.

One enzymatic process for producing chromogenic or fluorogenic derivatives of maltooligosaccharide glycosides was described by Wallenfels researchgate.net. While specific examples often involve maltotriose (B133400) derivatives, the principle extends to maltooligosaccharides of varying chain lengths, including maltotetraose researchgate.netmdpi.com. The availability of such defined derivatives significantly improves analytical capabilities google.com.

Use in Spectrophotometric and Fluorometric Enzyme Assays

Chromogenic and fluorogenic maltooligosaccharide derivatives are valuable substrates in spectrophotometric and fluorometric enzyme assays. These assays enable the continuous monitoring of enzyme activity by detecting the release of a chromophore or fluorophore upon hydrolysis of the modified substrate researchgate.netthermofisher.com. For instance, maltotetraose itself can function as a substrate in enzyme-linked assays for measuring amylase activity in biological fluids medchemexpress.commedchemexpress.commegazyme.com. Although some research highlights the use of maltotriose derivatives in such assays researchgate.netmdpi.com, the concept is directly applicable to maltotetraose derivatives for studying enzymes that act upon this specific tetrasaccharide. The increase in fluorescence or change in absorbance is directly proportional to the enzyme activity thermofisher.com.

Preparation of Alkylmaltooligosaccharides Containing Maltotetraose

Alkylmaltooligosaccharides, including those containing maltotetraose, can be prepared through chemical modification. These derivatives have shown promise in increasing the absorption, biological availability, and activity of associated drugs researchgate.netmdpi.com. The general structure of alkylpolyglycosides, where the number of glucose monomers can vary, illustrates the possibility of incorporating maltotetraose into such structures researchgate.net.

Synthesis of Sulfated Maltooligosaccharides for Biochemical Investigations

Sulfation is another important chemical modification applied to maltooligosaccharides, including maltotetraose, for various biochemical investigations researchgate.netmdpi.com. Sulfated maltooligosaccharides are polyanionic compounds that have been studied for their biological activities, such as potential inhibitory effects on AIDS virus infection researchgate.netmdpi.com. The general structure of sulfated maltooligosaccharides involves the addition of sulfate (B86663) groups (SO3Na or H) to the oligosaccharide backbone researchgate.net. The synthesis of sulfated alkylmaltooligosaccharides, which combine alkylation and sulfation, has also been reported researchgate.netmdpi.com.

Development of Maltotetraose-Based Probes for Molecular Studies

Maltotetraose can serve as a base structure for developing probes used in molecular studies. These probes are designed to target specific biological entities or processes. For example, maltotetraose derivatives can function as probes for detecting bacterial infections by targeting the maltodextrin (B1146171) transporter, a system utilized by bacteria for the uptake of maltodextrins medchemexpress.commedchemexpress.com. While some studies have focused on maltotriose-based probes for imaging bacterial infections, noting their favorable pharmacokinetic properties and in vivo stability nih.govmdpi.com, the concept of using maltooligosaccharides, including maltotetraose, as targeting moieties for probes is well-established. Modification, such as single-site OH to F substitution at the termini of maltotetraose, can lead to improved hydrolytic stability, which is beneficial for probe development researchgate.net.

Computational Chemistry and Molecular Modeling of Maltotetraose Systems

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure Analysis

Quantum chemical methods, particularly Density Functional Theory (DFT), are employed to analyze the electronic structure and determine the relative energies and preferred conformations of maltotetraose (B33255). DFT calculations can provide detailed information about the potential energy surface of the molecule, including the influence of different dihedral angles and the orientation of hydroxyl and hydroxymethyl groups on conformational stability. researchgate.netresearchgate.netnih.govnih.gov

Data from DFT studies can illustrate the relative energies of different maltotetraose conformers in vacuo. While specific data tables for maltotetraose were not directly available in the search results, related studies on maltotriose (B133400) indicate that relative energies between different hydroxyl rotamers can differ by more than one kcal/mol in vacuo. researchgate.netnih.gov This highlights the sensitivity of carbohydrate conformation to subtle structural variations.

Molecular Dynamics (MD) Simulations for Oligosaccharide-Protein Interactions

Molecular Dynamics (MD) simulations are crucial for studying the dynamic behavior of maltotetraose and its interactions with proteins over time. These simulations provide trajectories that show how the molecule moves and samples different conformations in a given environment, such as in solution or when bound to a protein. nih.govnih.govasm.orgmaynoothuniversity.ie

MD simulations have been used to investigate the interactions between maltotetraose and maltose-binding proteins (MBPs). nih.govbiorxiv.org These studies reveal how the binding of maltotetraose can induce conformational changes in the protein, such as the transition from an open to a closed state in MBP. nih.govnih.govbiorxiv.org Simulations can also assess the stability of the oligosaccharide within the protein binding pocket and the role of water-mediated interactions. nih.gov

For example, MD simulations have shown that maltotetraose generally exhibits stable binding with MBPs, although minor fluctuations may occur, potentially because the terminal sugar unit might not fully fit within the binding pocket. nih.gov Comparisons of simulations with experimental data, such as small-angle X-ray scattering (SAXS) and nuclear magnetic resonance (NMR), help validate the computational models and provide a more complete picture of the dynamic equilibrium and ligand-induced conformational changes. nih.govnih.gov

Force Field Development and Validation for Maltotetraose and Related Glycans

Accurate MD simulations rely on well-parameterized force fields that describe the interactions between atoms. The development and validation of force fields specifically for carbohydrates like maltotetraose and related glycans are critical for obtaining reliable simulation results. researchgate.netpsu.edu

Various force fields have been developed and tested for carbohydrates, including GLYCAM, GROMOS, OPLS, and MM3. researchgate.netpsu.edu Validation often involves comparing simulation results with experimental data, such as densities, diffusion coefficients, and conformational preferences. psu.edu Studies have assessed the performance of different force fields in reproducing the conformational energy landscapes of disaccharides and trisaccharides, which are building blocks for maltotetraose. researchgate.net

Choosing an appropriate force field is important, as different force fields can yield varying results regarding the relative stability of conformers and the dynamics of the system. researchgate.netpsu.edu Ongoing work aims to refine and validate force fields to accurately capture the complex behavior of carbohydrates in different environments.

Solvation Models and their Influence on Maltotetraose Conformational Energy Profiles

The solvent environment significantly influences the conformation and dynamics of carbohydrates due to extensive hydrogen bonding and electrostatic interactions. Computational studies employ various solvation models, including explicit and implicit methods, to account for the effect of water on maltotetraose. researchgate.netresearchgate.netnih.govnih.govusda.gov

Implicit solvation models, such as COSMO (COnductor-like Screening MOdel), represent the solvent as a continuous dielectric medium. researchgate.netresearchgate.netnih.govnih.govusda.gov These models can be computationally less expensive than explicit models, where individual solvent molecules are included. Studies using COSMO have shown that solvation can reverse the energy preferences observed in gas-phase calculations, favoring different conformers in solution. researchgate.netnih.gov For instance, while certain conformers might be lower in energy in vacuo, solvated conditions may favor alternative structures, such as the 'r' forms over the 'c' forms for hydroxyl rotamers. researchgate.netnih.gov

Explicit solvation models, where maltotetraose is surrounded by a large number of water molecules (e.g., TIP3P water model), are used in MD simulations to provide a more detailed representation of solvent-solute interactions. nih.gov The choice of solvation model can impact the conformational energy profiles and the dynamic behavior observed in simulations.

Computational Studies on Enzyme Catalysis Temperature Dependence

Computational methods, including MD simulations combined with techniques like the empirical valence bond (EVB) method, are used to study the temperature dependence of enzyme catalysis involving carbohydrate substrates like maltotetraose. diva-portal.orgnih.govdiva-portal.org These studies aim to understand how temperature affects the free energy of activation and the catalytic rate of enzymes that act on starch fragments. diva-portal.orgnih.govdiva-portal.orgresearchgate.net

Computational simulations can help elucidate the mechanisms behind temperature optima in enzyme activity, which can be influenced by factors such as protein denaturation, local unfolding, or changes in the enzyme-substrate interaction at different temperatures. diva-portal.orgnih.govresearchgate.net By simulating the enzyme-catalyzed reaction at various temperatures, researchers can gain insights into the enthalpic and entropic contributions to the activation free energy. nih.govdiva-portal.org

Studies on enzymes that hydrolyze starch, such as alpha-amylases, have utilized computational methods to investigate their temperature dependence. diva-portal.orgnih.govdiva-portal.org While specific studies focusing solely on maltotetraose as the substrate in temperature-dependent enzyme catalysis simulations were not prominently found, research on related starch fragments and amylases demonstrates the applicability of these computational approaches to understanding the influence of temperature on the catalytic activity involving alpha-linked glucose oligosaccharides. diva-portal.orgnih.govdiva-portal.org For example, computational redesign efforts guided by simulations have successfully shifted the temperature optimum of bacterial alpha-amylases. diva-portal.orgnih.gov

Supramolecular Chemistry and Host Guest Complexation of Maltotetraose

Host-Guest Inclusion Complexes with Cyclodextrins

The formation of inclusion complexes between oligosaccharides like maltotetraose (B33255) and cyclodextrins is driven by various factors, including the size compatibility between the guest molecule and the cyclodextrin (B1172386) cavity, as well as the nature of the intermolecular forces involved. Cyclodextrins commonly consist of six (α-CD), seven (β-CD), or eight (γ-CD) glucose units linked by α-(1,4) glycosidic bonds, resulting in cavities of different sizes oaepublish.commdpi.comrug.nl. The hydrophobic nature of the cyclodextrin cavity allows for the inclusion of appropriately sized guest molecules or their lipophilic portions rug.nl.

Binding Modes and Energetics of Maltotetraose within Cyclodextrin Cavities

The binding of oligosaccharides, including maltotetraose, within cyclodextrin cavities can involve different modes depending on the size of both the host and the guest. While specific detailed studies on the binding modes and energetics solely for maltotetraose within various cyclodextrin cavities were not extensively detailed in the provided search results, research on similar oligosaccharides and cyclodextrin interactions provides relevant insights. Generally, the guest molecule or a part of it inserts into the hydrophobic cavity of the cyclodextrin. The binding energy for the stabilization of such complexes often derives from non-covalent interactions nih.gov. Studies on the binding of malto-oligosaccharides to proteins or other host systems indicate that the length and structure of the oligosaccharide influence the binding affinity and mode nih.govbiorxiv.orgacs.org. For instance, the binding of maltopentaose (B1148383) and maltoheptaose (B131047) to glycogen (B147801) phosphorylase b showed binding in a mode analogous to cyclodextrin binding, with differences imposed by their cyclic versus linear conformations nih.gov. The energetics of host-guest complexation are influenced by factors such as the displacement of water molecules from the hydrophobic cavity, which is an entropically favorable process rug.nl.

Role of Intermolecular Forces (e.g., Hydrogen Bonding, Electrostatic Interactions) in Complex Stability

The stability of host-guest complexes between maltotetraose and cyclodextrins is governed by a combination of intermolecular forces. While the hydrophobic effect plays a significant role due to the inclusion of nonpolar segments of the guest into the cyclodextrin cavity, other forces are also crucial. Hydrogen bonding interactions can occur between the hydroxyl groups on the exterior of the cyclodextrin and the hydroxyl groups of maltotetraose oaepublish.comnih.govresearchgate.netmdpi.com. Electrostatic interactions may also contribute, particularly if charged species are involved or if the local environment within the complex induces partial charges oaepublish.comresearchgate.netresearchgate.netresearchgate.netnih.gov. Studies on cyclodextrin complexes with various guest molecules highlight the importance of these forces. For example, research on cyclodextrin-surfactant complexes emphasizes the balance between hydrophobic effects, dehydration, and steric hindrance uc.pt. In some cases, specific interactions like coordination bonding and chelation can also be involved, particularly in more complex systems involving metal ions oaepublish.comresearchgate.net. The distribution and nature of functional groups, such as the hydroxyl groups in maltotetraose and cyclodextrins, significantly influence the formation and stability of these supramolecular assemblies oaepublish.comresearchgate.net.

Maltotetraose in Advanced Material Systems

The ability of oligosaccharides like maltotetraose to participate in supramolecular interactions makes them interesting components for the development of advanced material systems. Their structure, characterized by multiple hydroxyl groups, allows for various interactions and modifications.

Applications in Optoelectronics as a Supramolecular Component

While cyclodextrins have been more extensively studied as supramolecular components in optoelectronics due to their well-defined cavities and ability to encapsulate active molecules, linear oligosaccharides like maltotetraose are also being explored or used for comparison in such applications oaepublish.comresearchgate.netoaes.ccacs.org. In optoelectronic materials, particularly in areas like perovskite solar cells, supramolecular strategies are employed to improve material properties and device performance oaepublish.comoaes.cc. This can involve using additives that interact with the active components through non-covalent forces, influencing crystallization, morphology, and stability oaepublish.comresearchgate.netoaes.cc. Although the direct application of maltotetraose as a primary active supramolecular component in optoelectronics was not a central theme in the provided results, its comparison with cyclodextrins in studies related to perovskite materials suggests its potential or role in understanding the impact of saccharide structures on material properties oaepublish.comresearchgate.net. Supramolecular assembly of organic molecules is a key aspect in creating materials with ordered nanostructures for optoelectronics acs.org.

Ion Immobilization and Lattice Stabilization in Perovskite Materials

Maltotetraose has been investigated in the context of perovskite materials, particularly concerning its ability to influence ion migration and lattice stability. Ion migration is a significant issue in perovskite solar cells, leading to degradation and reduced performance oaepublish.comoaes.ccresearchgate.net. Additives that can interact with and immobilize mobile ions within the perovskite structure are crucial for enhancing stability oaepublish.comoaes.ccresearchgate.net. Studies comparing maltotetraose (G4) with β-cyclodextrin (β-CD) have shown that while both contain hydroxyl groups capable of interacting with perovskite ions, the spatial arrangement of these groups influences their effectiveness oaepublish.comresearchgate.netresearchgate.net. β-CD, with its annular distribution of hydroxyls, was found to be more effective in forming multi-site interactions and capturing/immobilizing migrated ions compared to the linear arrangement of hydroxyls in maltotetraose oaepublish.comresearchgate.netresearchgate.net. This suggests that while maltotetraose can interact with perovskite ions, its linear structure may limit its ability to provide the same level of focal, multi-site interactions and robust ion immobilization as cyclic structures like cyclodextrins oaepublish.comresearchgate.netresearchgate.net. Nevertheless, the inclusion of oligosaccharides can contribute to the structural stabilization of metal halide perovskites by mitigating ion migration and retarding lattice deformation through multiple chemical interactions researchgate.netresearchgate.net.

Advanced Analytical Methodologies for Quantitative and Qualitative Assessment of Maltotetraose

Chromatographic Techniques for Maltotetraose (B33255) Quantification

Chromatographic methods are widely used for the separation and quantification of maltotetraose, often within complex mixtures of carbohydrates. These techniques leverage differences in chemical properties to achieve separation before detection and measurement.

High-Performance Anion Exchange Chromatography (HPAEC) Coupled with Pulsed Amperometric Detection (PAD)

HPAEC-PAD is a well-established and sensitive technique for the analysis of carbohydrates, including maltotetraose. ablelab.eukemolab.hr This method is particularly effective for separating oligosaccharides due to their anionic nature at high pH, which is exploited by the anion-exchange column. kemolab.hrmdpi.com The pulsed amperometric detector provides direct and sensitive detection of carbohydrates without the need for derivatization. kemolab.hr

HPAEC-PAD has been successfully applied for the simultaneous determination and quantification of various sugars, including glucose, maltose (B56501), maltotriose (B133400), maltotetraose, and maltopentaose (B1148383), in complex matrices such as wheat flours and beer. capes.gov.brnih.govbiocrick.com A typical HPAEC-PAD method for sugar analysis involves using a CarboPac column (e.g., Hamilton RCX-30 or Dionex CarboPac PA series) with a gradient elution of sodium hydroxide (B78521) and sodium acetate. mdpi.comcapes.gov.brnih.govcnif.cn

Research findings demonstrate the method's effectiveness, with validated parameters such as limits of detection (LODs), limits of quantification (LOQs), linearity (R²), recoveries, and relative standard deviations (RSDs). For instance, a method for sugar quantification in wheat flours reported LODs between 0.03–0.21 mg L⁻¹ and LOQs between 0.10–0.71 mg L⁻¹. capes.gov.brnih.gov Recoveries ranged from 74.16% to 110.86%, and R² values were between 0.9941 and 0.9983, indicating good accuracy and linearity. capes.gov.brnih.gov

Here is a sample data table illustrating typical performance parameters for HPAEC-PAD analysis of sugars, including maltotetraose:

ParameterValue Range (Example: Wheat Flour Analysis) capes.gov.brnih.gov
LOD (mg L⁻¹)0.03 – 0.21
LOQ (mg L⁻¹)0.10 – 0.71
0.9941 – 0.9983
Recovery (%)74.16 – 110.86
Intraday Repeatability (%)0.35 – 8.34
Interday Repeatability (%)2.34 – 6.64
Reproducibility (%)1.90 – 5.68

HPAEC-PAD is also used for the quantitative determination of isomaltooligosaccharides, with reported LODs between 0.008–0.022 mg/L and LOQs between 0.027–0.073 mg/L. cnif.cn

Liquid Chromatography (LC) for Oligosaccharide Mixture Analysis

Liquid chromatography, often coupled with various detectors, is a versatile technique for analyzing complex mixtures containing maltotetraose. Different LC modes, such as hydrophilic interaction liquid chromatography (HILIC), are suitable for separating polar compounds like oligosaccharides. researchgate.net LC can be coupled with detectors like evaporative light scattering detection (ELSD) or mass spectrometry (MS) for analysis. researchgate.netescholarship.org

LC methods have been developed and applied to separate and quantify maltooligosaccharides, including maltotetraose, in various samples. researchgate.netescholarship.org For instance, HILIC-ELSD has been used to analyze reaction products involving maltotetraose, allowing for the separation of maltotetraose from other oligosaccharides like glucose, maltose, and maltotriose. researchgate.net

LC-MS is a powerful combination that provides both separation and mass information, enabling the identification and quantification of oligosaccharides in complex mixtures. escholarship.orgnih.govacs.org While traditional carbohydrate analysis often relied on GC-MS, modern LC-MS offers advantages in terms of throughput, sensitivity, and specificity for intact oligosaccharides. escholarship.org However, challenges remain in differentiating oligosaccharide isomers using standard LC-MS/MS due to identical masses of monosaccharides. nih.govacs.org

Gas Chromatography (GC) for Hydrolysis Product Identification

Gas chromatography is typically used for the analysis of carbohydrates after they have been hydrolyzed into their constituent monosaccharides and chemically derivatized to make them volatile. This approach is useful for determining the monosaccharide composition of maltotetraose or for identifying the products of enzymatic or chemical hydrolysis.

For maltotetraose, which is composed solely of glucose units, hydrolysis followed by GC analysis of the resulting monosaccharide would confirm the presence of glucose. GC coupled with mass spectrometry (GC-MS) provides additional structural information based on the fragmentation patterns of the derivatized monosaccharides. plos.org

GC-MS methods have been employed to assay hydrolysis products of glucans, such as maltose produced from the hydrolysis of larger oligosaccharides or polysaccharides. plos.org While maltotetraose itself is a poor substrate for some enzymes like barley beta-amylase, GC-MS analysis of reaction products can still be used to study enzyme activity on related substrates or to identify the monosaccharide composition of maltotetraose after complete hydrolysis. plos.org Derivatization, such as trimethylsilylation, is commonly performed before GC-MS analysis of sugars. plos.org

Mass Spectrometry-Based Characterization of Maltotetraose

Mass spectrometry provides detailed information about the molecular weight, composition, and structure of maltotetraose. It is often coupled with chromatographic techniques for enhanced analysis.

MALDI-TOF-MS for Oligosaccharide Profiling and Hydrolysis Monitoring

Matrix-Assisted Laser Desorption/Ionization Time-Of-Flight Mass Spectrometry (MALDI-TOF-MS) is a soft ionization technique well-suited for the analysis of oligosaccharides and other biomolecules. It allows for the rapid determination of molecular weights, making it valuable for profiling oligosaccharide mixtures and monitoring enzymatic or chemical hydrolysis reactions. mdpi.comwur.nlresearchgate.net

MALDI-TOF-MS has been used to analyze maltooligosaccharides, including maltotetraose, in various samples. mdpi.comresearchgate.net The technique can provide unique oligosaccharide profiles that can help identify the source polysaccharide or monitor changes in oligosaccharide composition over time during processes like enzymatic digestion. wur.nl Different matrices can be used for MALDI-TOF MS analysis of oligosaccharides, with some isomers of dihydroxybenzoic acid showing superiority for detecting oligosaccharides as sodium or potassium adducts. researchgate.net

MALDI-TOF-MS is suitable for determining the molecular weight of oligosaccharides, especially those with a higher degree of polymerization. mdpi.com It can be used to monitor the progress of hydrolysis by observing the appearance of smaller oligosaccharides or monosaccharides and the decrease in the signal of the parent molecule. mdpi.comresearchgate.net While primarily providing molecular weight information, MALDI-TOF-MS can also yield some structural insights through fragmentation, although often less detailed than tandem MS. nih.gov

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem Mass Spectrometry (MS/MS), also known as MS², involves the fragmentation of selected ions and the analysis of the resulting fragment ions. This technique provides detailed structural information about the molecule being analyzed, allowing for confirmation of its identity and elucidation of its glycosidic linkages. nih.govacs.orglcms.cz

LC-MS/MS is a powerful tool for the structural characterization of oligosaccharides like maltotetraose. nih.govacs.org By analyzing the fragmentation patterns generated through collision-induced dissociation (CID) or other fragmentation methods, the sequence of monosaccharides and the positions of glycosidic linkages can be determined. nih.govacs.orglcms.czrsc.org

MS/MS analysis of maltotetraose can reveal characteristic fragment ions corresponding to the loss of monosaccharide units or cross-ring cleavages, which are indicative of the alpha-(1->4) linkages between glucose residues. lcms.czhelsinki.fi While differentiating between certain oligosaccharide isomers with identical monosaccharide composition can be challenging with standard CID, specialized techniques or the analysis of specific fragment ions can aid in structural confirmation. nih.govacs.orgrsc.org For example, diagnostic ions can be observed in MS/MS spectra that are unique to specific linkages or isomeric structures. lcms.czrsc.org

Tandem MS experiments, including MS³ and beyond (MSⁿ), can provide even more detailed structural information by further fragmenting ions produced in previous stages. core.ac.uk The use of different ionization modes (positive or negative ion mode) and adducts (e.g., sodium, ammonium, or halide adducts) can also influence fragmentation patterns and provide complementary structural data. nih.govrsc.orgcore.ac.uk

Flow Chemistry Systems for Continuous Carbohydrate Analysis

Flow chemistry systems represent a significant evolution in chemical processing and analysis, enabling reactions and analytical procedures to be conducted in a continuous stream rather than in discrete batches. When applied to carbohydrate analysis, these systems facilitate automated and high-throughput workflows, offering advantages such as improved reproducibility, enhanced reaction control, and reduced analysis times mdpi.comltf-gmbh.com.

In the context of carbohydrate analysis, flow chemistry systems are utilized for processes such as continuous glycan hydrolysis and saccharide labeling, which are preparatory steps for detailed structural analysis nih.govepa.govresearchgate.netslas.orgnih.govresearchgate.netresearchgate.netresearchgate.net. These systems can be coupled directly with advanced detection technologies, including high-performance liquid chromatography (HPLC), liquid chromatography-mass spectrometry (LC-MS), matrix-assisted laser desorption ionization time-of-flight mass spectrometry (MALDI-TOF-MS), and nuclear magnetic resonance (NMR), allowing for real-time monitoring and analysis of the carbohydrate components nih.govepa.govresearchgate.netnih.govresearchgate.netresearchgate.netcreative-proteomics.comacs.org.

The integration of labeling techniques, such as the use of naphthalene-2,3-diamine (NADA), within a flow system allows for the rapid derivatization of hydrolyzed saccharides, improving their detection sensitivity and facilitating detailed structural and compositional analysis nih.govepa.govresearchgate.netnih.govresearchgate.net. This continuous processing from hydrolysis through labeling to detection streamlines the analytical workflow for complex carbohydrate mixtures.

Accelerated Glycan Hydrolysis Techniques

Hydrolysis is a fundamental step in carbohydrate analysis, breaking down complex polysaccharides and oligosaccharides, such as maltotetraose, into their constituent monosaccharides or smaller oligosaccharide units for subsequent identification and quantification. Traditional acidic hydrolysis methods often require prolonged reaction times and can lead to the degradation of sensitive sugar residues.

Flow chemistry systems enable accelerated glycan hydrolysis by allowing for precise control over reaction parameters, particularly temperature and reaction time, in a continuous manner nih.govepa.govresearchgate.netnih.govresearchgate.netresearchgate.netresearchgate.net. Acidic hydrolysis, commonly performed using reagents like hydrochloric acid (HCl), can be significantly accelerated within a flow system by employing elevated temperatures that would be more challenging or hazardous to control in a large-scale batch process nih.govresearchgate.netresearchgate.net.

Research has demonstrated that acidic hydrolysis of glycans can be completed in significantly shorter durations within a flow system. For example, studies involving the hydrolysis of oligosaccharides like maltotriose and maltotetraose in a flow system using 4 M HCl have shown that reactions can approach completion within minutes at elevated temperatures (e.g., 120 °C or 150 °C) nih.govresearchgate.netresearchgate.net.

A study investigating the hydrolysis of maltotetraose (1.0 mg/mL) in a flow chemistry system using 4 M HCl at 120 °C for different reaction times provided insights into the hydrolysis kinetics. After 10 minutes of reaction time, the analysis by MALDI-TOF-MS revealed a mixture containing residual maltotetraose, maltotriose, maltose, and glucose. Extending the hydrolysis time to 15 and 20 minutes resulted in further degradation, with only glucose and maltose observed as the primary products researchgate.net. This demonstrates the ability of flow chemistry to achieve rapid hydrolysis, although optimization of reaction time and temperature is crucial to control the degree of hydrolysis and prevent complete degradation, depending on the analytical objective (e.g., monosaccharide composition vs. oligosaccharide mapping).

The data from this study can be summarized as follows:

Hydrolysis Time (min)Maltotetraose (%)Maltotriose (%)Maltose (%)Glucose (%)
10~5~15~50~30
1500PresentPresent
2000PresentPresent

*Note: Percentages for 10 min are approximate based on relative peak intensities from MALDI-TOF-MS analysis researchgate.net. "Present" for 15 and 20 min indicates detection without specific quantification in the source.

This research highlights the potential of flow chemistry systems coupled with accelerated acidic hydrolysis for the rapid preparation of carbohydrate samples for analysis, including complex oligosaccharides like maltotetraose. The ability to precisely control reaction conditions in a continuous flow allows for tailored hydrolysis protocols depending on the specific analytical requirements.

Research Perspectives on the Environmental Fate of Maltotetraose

Biodegradation Pathways of Maltotetraose (B33255) in Natural Environments

The biodegradation of maltotetraose in natural environments primarily occurs through enzymatic hydrolysis carried out by a diverse range of microorganisms, including bacteria and fungi. These microorganisms possess specific enzymes capable of cleaving the glycosidic bonds within the maltotetraose molecule.

Key enzymes involved in the breakdown of maltotetraose and other maltodextrins include amylases and glucosidases. For instance, in bacteria such as Escherichia coli and Enterococcus faecalis, enzymes like maltodextrin (B1146171) phosphorylase (MalP) and maltodextrin glucosidase (MalZ) play significant roles in the intracellular degradation of maltodextrins, including maltotetraose researchgate.netnih.gov. Maltodextrin glucosidase, for example, hydrolyzes maltooligosaccharides by releasing glucose units from the reducing end researchgate.net. Maltodextrin phosphorylase can act on maltopentaose (B1148383) and longer maltodextrins, producing glucose-1-phosphate and a smaller maltodextrin researchgate.net. While Maltotetraose itself might be a product or an intermediate, its degradation proceeds through enzymatic action.

The degradation process often involves the initial uptake of maltotetraose into microbial cells via specific transport systems, such as the ATP binding cassette (ABC) transporter system found in Enterococcus faecalis nih.gov. In Gram-negative bacteria, the maltodextrin pathway facilitates the internalization and degradation of maltodextrins in the cytoplasm life-science-alliance.org. This system involves maltoporin (LamB) for outer membrane permeation, the maltose-binding protein (MalE) in the periplasm, and inner membrane transporters (MalF, MalG, MalK), followed by metabolism by cytoplasmic enzymes life-science-alliance.org.

The enzymatic hydrolysis breaks down maltotetraose into smaller saccharides, such as maltose (B56501) and glucose, which can then be further metabolized by the microorganisms as carbon and energy sources researchgate.netnih.gov. The specific enzymatic pathways can vary depending on the microbial species and the environmental conditions. Research on starch degradation also highlights the role of various amylases in producing maltooligosaccharides of different lengths, which are subsequently degraded annualreviews.org.

Table 1 provides examples of enzymes and microorganisms involved in the degradation of maltodextrins, including or related to maltotetraose.

EnzymeSource Organism(s)Role in DegradationProduct(s) from Maltodextrins (Examples)Citation
Maltodextrin Phosphorylase (MalP)Escherichia coliDegrades maltopentaose and longer maltodextrinsGlucose-1-phosphate, smaller maltodextrins researchgate.net
Maltodextrin Glucosidase (MalZ)Escherichia coli, E. faecalisHydrolyzes maltooligosaccharides from reducing endGlucose researchgate.netnih.gov
Maltose-producing maltodextrin hydrolase (MmdH)Enterococcus faecalisConverts even-numbered maltooligosaccharides to maltoseMaltose nih.gov
alpha-AmylasePseudomonas stutzeri, Streptomyces sp., Streptococcus bovisHydrolyzes starch to produce maltooligosaccharidesMaltotetraose, Maltotriose (B133400), Maltose nih.govresearchgate.net

Detailed research findings indicate that the efficiency and specificity of maltotetraose biodegradation are highly dependent on the enzymatic machinery of the microbial community present in a given environment. Studies on specific bacterial strains demonstrate distinct pathways and enzymes for the uptake and metabolism of maltooligosaccharides nih.govlife-science-alliance.org.

Assessment of Environmental Impact and Fate as a Biodegradable Polysaccharide

Maltotetraose, as a polysaccharide, is generally considered to be readily biodegradable in natural environments. The inherent biodegradability of polysaccharides is a key factor in minimizing their long-term ecological impact du.ac.iruc.edunih.gov. Unlike synthetic polymers that can persist in the environment for extended periods, polysaccharides like maltotetraose can be broken down by microorganisms into simpler, naturally occurring compounds such as carbon dioxide and water uc.edu.

The environmental fate of maltotetraose released into natural settings, such as soil or water, is primarily governed by the activity of indigenous microbial populations capable of its degradation. Given that maltotetraose is a relatively simple linear oligosaccharide composed of glucose units, it is a readily accessible carbon source for many microorganisms.

The use of biodegradable polysaccharides, including those structurally related to or containing maltotetraose units (such as pullulan, which is composed of maltotriose units) uc.edumdpi.comrsc.orgnih.gov, is increasingly being explored in various applications, including food packaging and biomaterials, as a sustainable alternative to non-biodegradable materials du.ac.irnih.govresearchgate.net. The biodegradability of these materials contributes to reducing waste accumulation and the burden on landfills and marine ecosystems du.ac.ir.

The assessment of the environmental impact of maltotetraose centers on its rapid degradation in the environment, which prevents its persistence and accumulation. Research into the biodegradation of polymers often involves assessing their breakdown in various simulated and natural environments upertis.ac.id. The fact that maltotetraose can be efficiently metabolized by common environmental microorganisms underscores its favorable environmental fate as a biodegradable substance.

The production methods of maltotetraose can also have environmental considerations. Innovative techniques like microbial fermentation are being utilized to produce maltotetraose, which can minimize the environmental impact compared to traditional methods pmarketresearch.com. This aligns with the growing demand for sustainable products and production processes pmarketresearch.com.

Q & A

Basic Research Questions

Q. What are the key experimental protocols for synthesizing and purifying C₂₄H₄₂O₂₁·4H₂O, and how can reproducibility be ensured?

  • Methodological Answer : Synthesis should follow strict stoichiometric control under anhydrous conditions, with purification via recrystallization using polar aprotic solvents. Reproducibility requires detailed documentation of temperature gradients, solvent ratios, and crystallization kinetics . Characterization must include elemental analysis, FT-IR for functional groups, and ¹H/¹³C NMR to confirm structural integrity. For hydrates, thermogravimetric analysis (TGA) is critical to quantify bound water .

Q. How can researchers validate the purity of C₂₄H₄₂O₂₁·4H₂O, particularly in the presence of hydrate polymorphism?

  • Methodological Answer : Purity assessment should combine chromatographic (HPLC) and spectroscopic methods. Polymorphism risks require powder X-ray diffraction (PXRD) to differentiate crystalline phases. Differential scanning calorimetry (DSC) can identify metastable hydrate forms. Cross-validate results with literature melting points and spectral databases, ensuring all data align with IUPAC standards .

Q. What are the optimal storage conditions to prevent hydrate dissociation or decomposition?

  • Methodological Answer : Stability studies under controlled humidity (e.g., 40-60% RH) and temperature (4°C) are essential. Use dynamic vapor sorption (DVS) to profile hygroscopicity. For long-term storage, sealed containers with desiccants (silica gel) and inert atmospheres (argon) are recommended. Monitor degradation via periodic HPLC and mass spectrometry .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT or MD simulations) predict the hydration behavior of C₂₄H₄₂O₂₁·4H₂O?

  • Methodological Answer : Molecular dynamics (MD) simulations with force fields like AMBER or CHARMM can model water molecule interactions in the crystal lattice. Density functional theory (DFT) calculations optimize hydrogen-bonding networks. Validate predictions against experimental TGA and PXRD data. Use software such as Gaussian or VASP, and report convergence criteria explicitly .

Q. What experimental strategies resolve contradictions in reported thermodynamic properties (e.g., enthalpy of hydration)?

  • Methodological Answer : Replicate studies using identical instrumentation (e.g., calibrated DSC for enthalpy measurements). Compare results across multiple labs via round-robin testing. Analyze discrepancies using error propagation models and sensitivity analyses. Publish raw data in supplementary materials to enable peer validation .

Q. How do solvent polarity and ionic strength influence the kinetics of hydrate formation in C₂₄H₄₂O₂₁·4H₂O?

  • Methodological Answer : Design kinetic studies with varying solvent dielectric constants (e.g., water-DMSO mixtures) and ionic strengths (buffered solutions). Use stopped-flow spectroscopy or time-resolved XRD to monitor nucleation rates. Apply the Avrami-Erofeev model to analyze crystallization mechanisms. Report solvent activity coefficients to ensure comparability .

Q. What interdisciplinary approaches (e.g., bio-physical or materials science) could elucidate novel applications of C₂₄H₄₂O₂₁·4H₂O?

  • Methodological Answer : Collaborate with materials scientists to study its role in hydrogel matrices or with biophysicists to explore osmotic stress responses in cellular models. Use small-angle neutron scattering (SANS) for structural analysis in composite materials. Prioritize hypothesis-driven experiments aligned with FINER criteria (Feasible, Novel, Ethical, Relevant) .

Methodological Best Practices

  • Data Contradiction Analysis : Use Bland-Altman plots or Cohen’s kappa to assess inter-lab variability. Document all experimental parameters (e.g., humidity, stirring rates) to isolate confounding factors .
  • Literature Review : Follow systematic review protocols (PRISMA) to map existing studies. Cite primary sources for synthesis methods and avoid over-reliance on reviews .
  • Ethical Reporting : Disclose conflicts of interest and adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable) when sharing datasets .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.